molecular formula C15H19NO4 B2720057 2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid CAS No. 1419957-49-5

2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid

Cat. No. B2720057
M. Wt: 277.32
InChI Key: OYTZFDWKHRIWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid” is a chemical compound with the molecular weight of 277.32 . Its IUPAC name is “2-(4-(4-methoxybenzoyl)piperidin-1-yl)acetic acid” and its InChI code is "1S/C15H19NO4/c1-20-13-4-2-11(3-5-13)15(19)12-6-8-16(9-7-12)10-14(17)18/h2-5,12H,6-10H2,1H3,(H,17,18)" .


Molecular Structure Analysis

The molecular structure of “2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid” can be represented by the InChI code "1S/C15H19NO4/c1-20-13-4-2-11(3-5-13)15(19)12-6-8-16(9-7-12)10-14(17)18/h2-5,12H,6-10H2,1H3,(H,17,18)" . This indicates that the compound has a piperidine ring attached to a methoxybenzoyl group and an acetic acid group.


Physical And Chemical Properties Analysis

“2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid” is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Antimicrobial Activity

2-(4-(4-Methoxybenzoyl)piperidin-1-yl)acetic acid and related derivatives have been explored for their potential in synthesizing new compounds with antimicrobial activities. For instance, the synthesis of novel pyridine derivatives demonstrated variable and modest activity against investigated strains of bacteria and fungi. This research pathway highlights the chemical's role in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011; Patel & Agravat, 2009).

CH Functionalization in Medicinal Chemistry

Research also delves into the compound's utility in CH functionalization processes, crucial for medicinal chemistry synthesis. This involves creating complex molecules like oxindoles, which are significant for their roles as enzyme inhibitors and in medicinal chemistry (Magano, Kiser, Shine, & Chen, 2014).

Synthesis of Bioactive Compounds

Moreover, 2-(4-(4-Methoxybenzoyl)piperidin-1-yl)acetic acid serves as a starting point for synthesizing bioactive compounds. These include novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives with antimicrobial, antifungal, and antimalarial activities, showcasing the compound's versatility in drug discovery (Shah, Patel, Rajani, & Karia, 2016).

Development of Psychotherapeutic Drugs

The compound's derivatives have been utilized in synthesizing intermediates for psychotherapeutic drugs, illustrating its importance in developing treatments for mental health disorders (Ji Ya-fei, 2011).

Antiproliferative Activity

Additionally, derivatives of 2-(4-(4-Methoxybenzoyl)piperidin-1-yl)acetic acid have been evaluated for their antiproliferative activity against various cancer cell lines, further highlighting its potential in cancer research (El-Sawy et al., 2013).

Electrophilic Complex Formation

Studies have also focused on the compound's role in electrophilic complex formation, contributing to the synthesis of new benzothiazole derivatives with potential pharmaceutical applications (Um & Bae, 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statement P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) is also associated with the compound .

properties

IUPAC Name

2-[4-(4-methoxybenzoyl)piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-20-13-4-2-11(3-5-13)15(19)12-6-8-16(9-7-12)10-14(17)18/h2-5,12H,6-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTZFDWKHRIWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid

Synthesis routes and methods

Procedure details

To a solution of [4-(4-methoxy-benzoyl)-piperidin-1-yl]-acetic acid ethyl ester (11.7 g, 38 mmol, 1 eq.) in 154 mL of EtOH was added a solution of NaOH (3.07 g, 77 mmol, 2 eq.) in 154 mL of H2O. The resulting mixture was stirred at room temperature overnight. After 18 h, the reaction mixture was concentrated and treated with 1 N HCl to pH 5. The resulting mixture was freeze dried using lyophilizer to remove H2O. The resulting yellow solids were washed with dichloromethane/methanol and filtered off NaCl. The filtrate was concentrated to give the title compound as a white solid (11 g, 38 mmol). Exact mass calculated for C15H20N1O4 278.1. MS (ESI) m/z 278.8 (M+H)+.
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
3.07 g
Type
reactant
Reaction Step One
Name
Quantity
154 mL
Type
solvent
Reaction Step One
Name
Quantity
154 mL
Type
solvent
Reaction Step One

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